N-ethyl-N-{[6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine
Description
Properties
Molecular Formula |
C18H19N5S |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-ethyl-N-[(6-naphthalen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C18H19N5S/c1-3-22(4-2)12-16-19-20-18-23(16)21-17(24-18)15-10-9-13-7-5-6-8-14(13)11-15/h5-11H,3-4,12H2,1-2H3 |
InChI Key |
KRMOORWSAFTAGP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=NN=C2N1N=C(S2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-N-{[6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine typically involves the following steps:
-
Formation of the Triazolothiadiazole Core:
- The triazolothiadiazole core can be synthesized by the cyclization of appropriate precursors such as hydrazides and thiosemicarbazides under acidic or basic conditions.
- Common reagents used in this step include hydrazine hydrate, carbon disulfide, and various acids or bases to facilitate the cyclization process.
-
Attachment of the Naphthyl Group:
- The naphthyl group can be introduced through a coupling reaction with the triazolothiadiazole core using reagents such as naphthyl halides and suitable catalysts.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the naphthyl group, leading to the formation of naphthoquinone derivatives.
-
Reduction:
- Reduction reactions can target the triazole or thiadiazole rings, potentially leading to the formation of dihydro derivatives.
-
Substitution:
- The compound can participate in substitution reactions, especially at the diethylamino group, where it can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
- Oxidizing agents such as potassium permanganate or chromium trioxide.
- Reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution reactions can be facilitated by using alkyl halides or aryl halides in the presence of suitable catalysts.
Major Products:
- Oxidation products include naphthoquinone derivatives.
- Reduction products include dihydrotriazolothiadiazole derivatives.
- Substitution products vary depending on the substituents introduced.
Scientific Research Applications
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules and materials.
- It serves as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology:
- The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
- It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine:
- Research is ongoing to explore its potential as a therapeutic agent for various diseases.
- It is studied for its interactions with biological targets such as enzymes and receptors.
Industry:
- The compound is used in the development of advanced materials, including polymers and nanomaterials.
- It finds applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways:
- The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors.
- It can inhibit or activate these targets, leading to various biological responses.
- The exact mechanism of action depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Analogues of Triazolo-Thiadiazoles
The following table summarizes key structural and functional differences:
Physicochemical Properties
- Molecular weight : The target compound (C22H23N5S, MW = 397.51 g/mol) is heavier than phenyl-substituted analogs (e.g., C19H17N5OS, MW = 363.44 g/mol ).
- Spectroscopic data : Expected IR peaks include C=O (if present) at ~1670 cm⁻¹, aromatic C-H stretches (~3050 cm⁻¹), and N-H stretches (~3300 cm⁻¹, if applicable) .
- NMR signals : The naphthalen-2-yl protons would appear as multiplets at δ 7.2–8.5 ppm, while the ethyl groups would show quartets (N-CH2-) at δ 3.0–4.0 ppm and triplets (CH3) at δ 1.1–1.3 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
